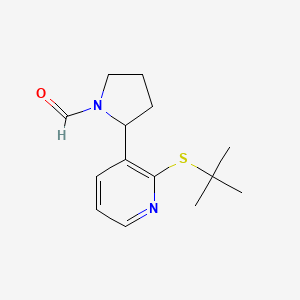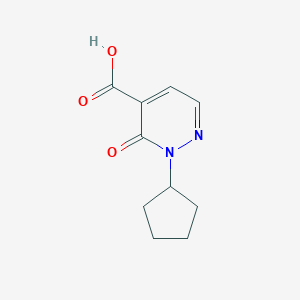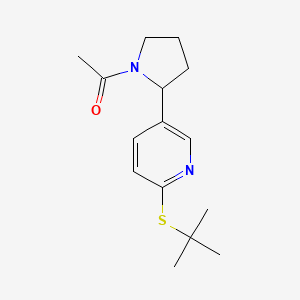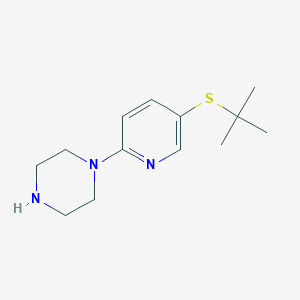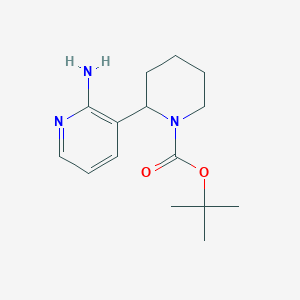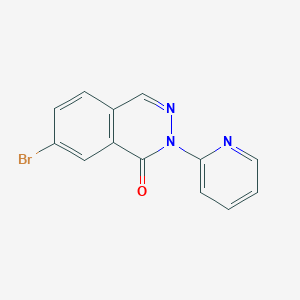
2-Ethynyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-3-nitropyridine is an organic compound with the molecular formula C7H4N2O2. It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a nitro group at the third position on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which upon further reaction with sulfur dioxide (SO2) and bisulfite (HSO3-) in water yields 3-nitropyridine . The ethynyl group can then be introduced via a Sonogashira coupling reaction, where 3-nitropyridine is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of 2-Ethynyl-3-nitropyridine follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-acetyl-3-nitropyridine.
Reduction: Formation of 2-ethynyl-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-3-nitropyridine has diverse applications in scientific research:
Medicine: Explored as a precursor for the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Ethynyl-3-nitropyridine largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The ethynyl group can participate in covalent bonding with nucleophilic sites in enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
- 2-Ethynyl-5-nitropyridine
- 3-Ethynyl-2-nitropyridine
- 2-Cyano-3-nitropyridine
Comparison: 2-Ethynyl-3-nitropyridine is unique due to the specific positioning of the ethynyl and nitro groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C7H4N2O2 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2-ethynyl-3-nitropyridine |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h1,3-5H |
InChI Key |
GFYMLVNPIRJVIR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






